4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a useful research compound. Its molecular formula is C19H24FN5O and its molecular weight is 357.433. The purity is usually 95%.
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Preparation Methods
Synthetic Routes: : The synthesis of this compound typically involves multi-step organic reactions. Starting with the formation of the core pyrimidine structure, cyclopropyl derivatives are introduced through nucleophilic substitution reactions.
Reaction Conditions: : Common conditions might include solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM), with reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) facilitating the reactions.
Industrial Production: : Scaling up this synthesis for industrial purposes often requires optimizing reaction conditions to enhance yield and purity, ensuring that the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various organic reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Reagents like lithium aluminium hydride (LiAlH₄) for reduction, and reagents such as potassium permanganate (KMnO₄) for oxidation are frequently employed.
Major Products: : Depending on the reaction, the major products might include derivatives with modified functional groups, enhancing the compound's pharmacological properties.
Scientific Research Applications
Chemistry: : Acts as a crucial intermediate in the synthesis of other complex organic molecules.
Biology: : Used in biochemical assays to study enzyme interactions and receptor binding.
Industry: : Employed in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
Effects: : The compound interacts with biological targets by binding to specific enzymes or receptors, potentially inhibiting or modifying their activity.
Molecular Targets: : Targets may include enzymes like kinases, which play crucial roles in cellular signaling pathways.
Pathways Involved: : Involvement in pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds: : Structurally related compounds might include other pyrimidine derivatives like 5-fluorouracil or cyclopropyl-containing molecules such as cyclopropylamine.
Uniqueness: : The combination of its functional groups and unique structure makes it particularly versatile in interacting with a range of biological targets, offering distinct advantages over other compounds.
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Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-2-15-18(20)19(24-12-21-15)25-7-5-13(6-8-25)10-26-17-9-16(14-3-4-14)22-11-23-17/h9,11-14H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBQHUSXXDROKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.